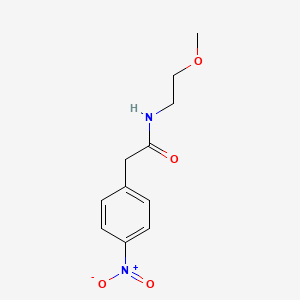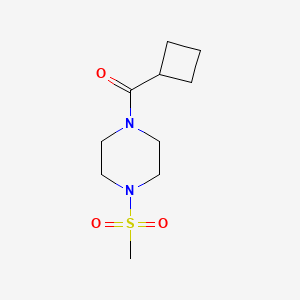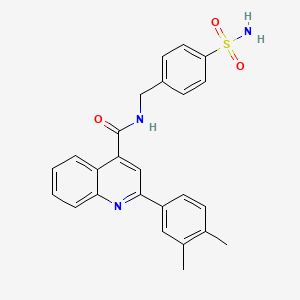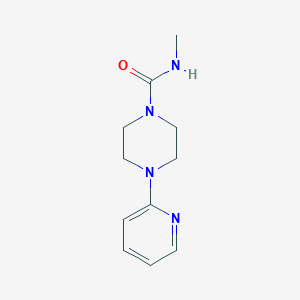![molecular formula C25H20F3N3O5 B4565165 METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4565165.png)
METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups such as methoxy, methyl, and trifluoromethyl phenyl groups
Preparation Methods
The synthesis of METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.
Attachment of the trifluoromethyl phenyl group: This step often involves a Suzuki-Miyaura coupling reaction using a trifluoromethyl phenyl boronic acid and a suitable palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl phenyl groups, using reagents like sodium hydride and alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming various substituted derivatives.
Scientific Research Applications
METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: It is used in the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antiviral properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biological processes.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.
Inducing Apoptosis: The compound may trigger programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.
Triazole-Pyrimidine Hybrids: These compounds have a similar pyrimidine core but include a triazole ring, which can enhance their neuroprotective and anti-inflammatory properties.
Indole Derivatives: Compounds with an indole nucleus exhibit diverse biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
methyl 1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O5/c1-14-11-17(23(33)36-3)20-21(29-14)31(18-9-4-5-10-19(18)35-2)24(34)30(22(20)32)13-15-7-6-8-16(12-15)25(26,27)28/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTISSAEEKCSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4565103.png)

![ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B4565106.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4565107.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4565116.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(cyclopropylcarbonyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B4565125.png)
![1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4565126.png)
![2-[(4-bromobenzyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4565128.png)

![ethyl 4-ethyl-5-methyl-2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4565135.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4565142.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldithiophene-2-carboxamide](/img/structure/B4565173.png)
